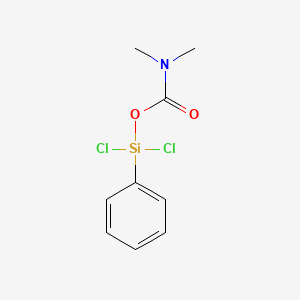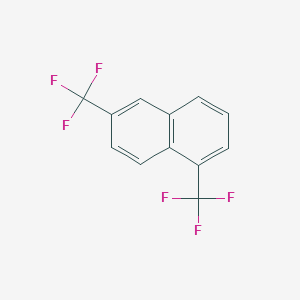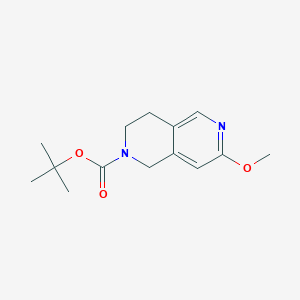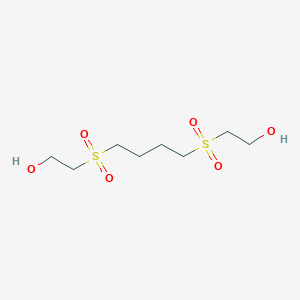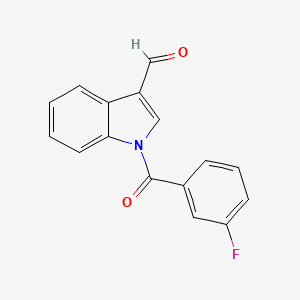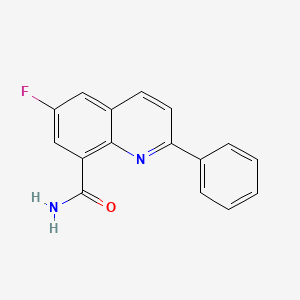
6-Fluoro-2-phenylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-phenylquinoline-8-carboxamide is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-phenylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or ultrasound irradiation to improve yields and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-phenylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized quinolines with different biological activities .
Scientific Research Applications
6-Fluoro-2-phenylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylquinoline-8-carboxamide involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This interaction can disrupt cellular processes, leading to its antibacterial and antineoplastic effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
8-Fluoroquinoline: Exhibits comparable properties and applications.
6,8-Difluoroquinoline: Contains two fluorine atoms, enhancing its biological activity.
Uniqueness
6-Fluoro-2-phenylquinoline-8-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group. This combination enhances its biological activity and provides unique properties compared to other fluorinated quinolines .
Properties
CAS No. |
655222-68-7 |
|---|---|
Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
6-fluoro-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C16H11FN2O/c17-12-8-11-6-7-14(10-4-2-1-3-5-10)19-15(11)13(9-12)16(18)20/h1-9H,(H2,18,20) |
InChI Key |
PMAUTSOOCPNNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








